molecular formula C14H14O6S2 B177461 1,2-Ethanediol, dibenzenesulfonate CAS No. 116-50-7

1,2-Ethanediol, dibenzenesulfonate

Cat. No.: B177461
CAS No.: 116-50-7
M. Wt: 342.4 g/mol
InChI Key: LLHMWTOYUSTYGU-UHFFFAOYSA-N
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Description

1,2-Ethanediol, dibenzenesulfonate is an organic compound with the molecular formula C14H14O6S2. It is a derivative of 1,2-ethanediol (ethylene glycol) where both hydroxyl groups are replaced by benzenesulfonate groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediol, dibenzenesulfonate can be synthesized through the reaction of 1,2-ethanediol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of sulfonate esters.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, dibenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate esters can be hydrolyzed back to 1,2-ethanediol and benzenesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: 1,2-Ethanediol and benzenesulfonic acid.

Scientific Research Applications

1,2-Ethanediol, dibenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1,2-ethanediol, dibenzenesulfonate involves the interaction of its sulfonate groups with various molecular targets. In substitution reactions, the sulfonate groups act as leaving groups, allowing nucleophiles to attack the carbon atoms of the ethylene glycol backbone. In hydrolysis reactions, the sulfonate esters are cleaved, releasing the original 1,2-ethanediol and benzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediol (Ethylene Glycol): The parent compound with hydroxyl groups instead of sulfonate groups.

    1,2-Propanediol (Propylene Glycol): A similar diol with an additional methyl group.

    1,2-Ethanediol, dibenzoate: Another ester derivative of 1,2-ethanediol with benzoate groups instead of sulfonate groups.

Uniqueness

1,2-Ethanediol, dibenzenesulfonate is unique due to its sulfonate ester groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where such properties are desired.

Properties

IUPAC Name

2-(benzenesulfonyloxy)ethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6S2/c15-21(16,13-7-3-1-4-8-13)19-11-12-20-22(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMWTOYUSTYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921894
Record name Ethane-1,2-diyl dibenzenesulfonate
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-50-7
Record name 1,2-Ethanediol, 1,2-dibenzenesulfonate
Source CAS Common Chemistry
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Record name 1,2-Ethanediol, dibenzenesulfonate
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Record name 1, dibenzenesulfonate
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Record name Ethane-1,2-diyl dibenzenesulfonate
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Record name ETHYLENE GLYCOL BIS(BENZENESULFONATE)
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Record name 1,2-Ethanediol, dibenzenesulfonate
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